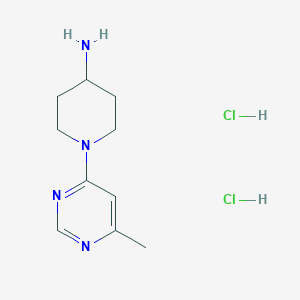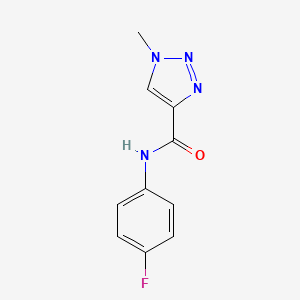
N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, also known as 4F-MDMB-BICA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a member of the indole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has developed various synthetic routes and characterized derivatives related to N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, demonstrating its versatility in chemical synthesis. For instance, studies have explored the synthesis and crystal structure of compounds with similar frameworks, providing insights into their antitumor activity and molecular interactions (Hao et al., 2017). Another research effort detailed the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement, highlighting the method's efficiency and potential for generating related compounds (Moreno-Fuquen et al., 2019).
Biological Activities
The biological activities of compounds structurally related to N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have been extensively studied. These include investigations into their antimicrobial, antitumor, and enzymatic inhibition properties. For example, derivatives have shown promise as potent antimicrobial agents against various pathogens, indicating potential therapeutic applications (Pokhodylo et al., 2021). Another study demonstrated the synthesis and biological evaluation of derivatives as anticancer agents, exploring their cytotoxic effects against different cancer cell lines (Aliabadi et al., 2010).
Application in Bioimaging
Innovative applications in bioimaging have also been reported, where triazole-based fluorescent probes, closely related to the chemical structure of interest, have been developed for selective and sensitive detection of metal ions, such as Zn2+. These probes demonstrate significant potential for intracellular imaging and diagnostic applications (Iniya et al., 2014).
Mécanisme D'action
Target of Action
The primary target of N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is the Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a class of fungicides that play a crucial role in plant protection. They inhibit the activity of phytopathogenic fungi, making them a potential target for novel SDHIs .
Mode of Action
N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide interacts with its target by binding with the ubiquinone-binding region of SDH. This binding is facilitated by hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N and F–H interactions . This interaction results in strong inhibition activity on SDH, leading to overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to the production of reactive oxygen species (ROS) and mitochondrial membrane potential (MMP). The compound increases both the intracellular ROS level and MMP . This leads to changes in the structure of mycelia and cell membrane .
Pharmacokinetics
In silico tests suggest that certain derivatives of the compound have good adme properties and cause relatively low toxicity . These properties can affect the bioavailability of the compound, influencing its efficacy and safety.
Result of Action
The action of N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide results in molecular and cellular effects. It changes the structure of mycelia and cell membrane . Additionally, it increases both the intracellular ROS level and MMP . These changes can lead to the inhibition of phytopathogenic fungi, providing potential benefits for plant protection .
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c1-15-6-9(13-14-15)10(16)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMZDIWWSADJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2925267.png)
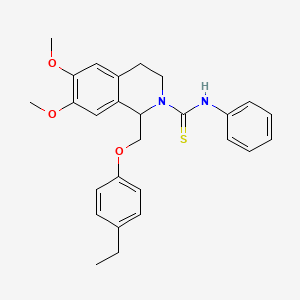

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2925273.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2925277.png)
![2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2925279.png)

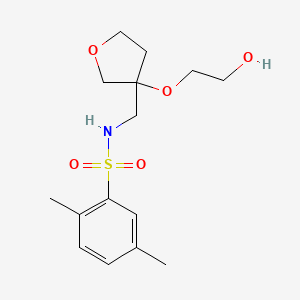
![2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2925283.png)
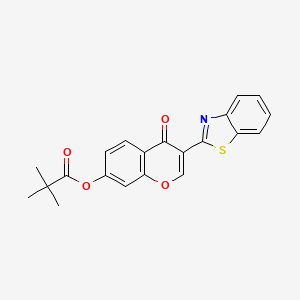
![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2925286.png)
